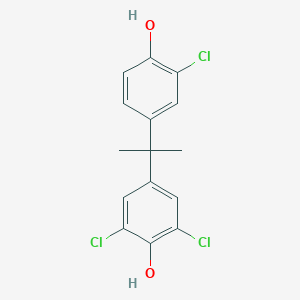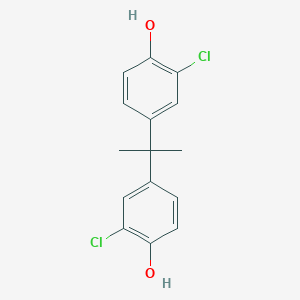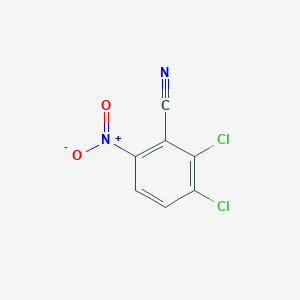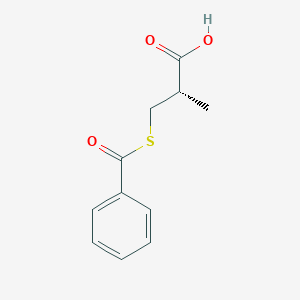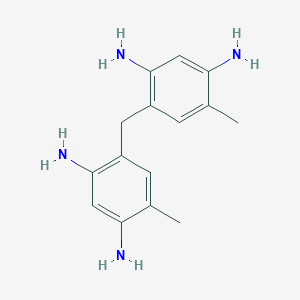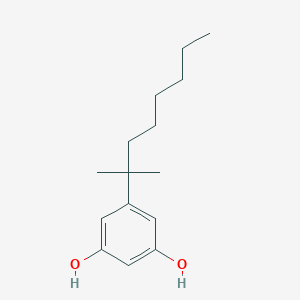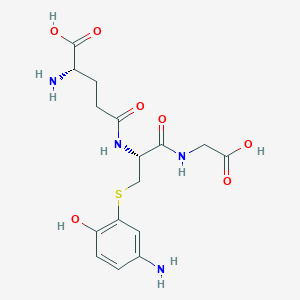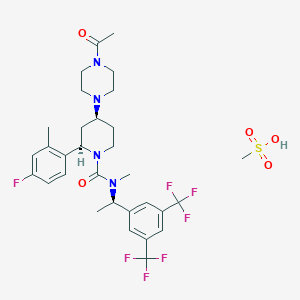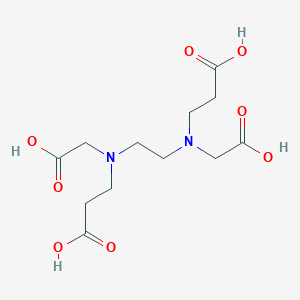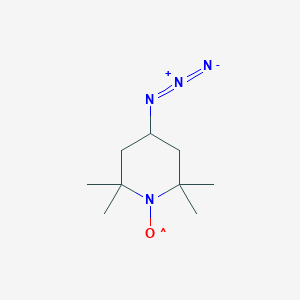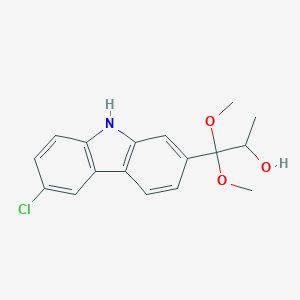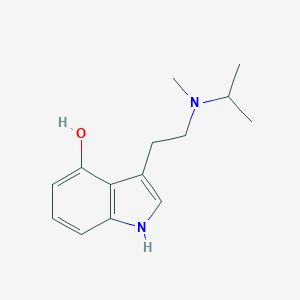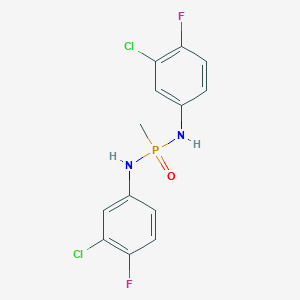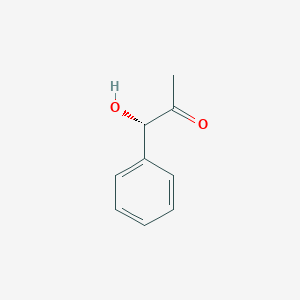
Clinafloxacin hydrochloride
Overview
Description
Clinafloxacin hydrochloride is a fluoroquinolone antibacterial compound that has been under research for its potent antibiotic properties. Despite its promising activity against a broad spectrum of bacteria, including Gram-positive, Gram-negative, and anaerobic bacteria, its clinical development has been hindered by serious side effects .
Mechanism of Action
Target of Action
Clinafloxacin hydrochloride, like other fluoroquinolones, primarily targets type II topoisomerases, specifically DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, this compound can inhibit bacterial growth and proliferation .
Mode of Action
This compound interacts with its targets, DNA gyrase and topoisomerase IV, by binding to their active sites and inhibiting their function . This prevents the unwinding of supercoiled DNA, a critical step in DNA replication and transcription. As a result, bacterial DNA processes are halted, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway. By inhibiting DNA gyrase and topoisomerase IV, this compound disrupts the unwinding of DNA, which is a crucial step in DNA replication . This leads to the cessation of bacterial growth and proliferation .
Pharmacokinetics
This compound exhibits good oral bioavailability, with approximately 90% of the oral dose being absorbed . It has a low protein binding rate of 0-10%, indicating that a significant proportion of the drug remains free in the plasma to exert its therapeutic effect . The elimination half-life of this compound in humans is approximately 6.1 hours . This suggests that the drug is relatively quickly eliminated from the body, which may necessitate multiple doses per day to maintain therapeutic levels .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and proliferation. By targeting and inhibiting the function of DNA gyrase and topoisomerase IV, this compound disrupts critical DNA processes, leading to bacterial cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s phototoxicity has been associated more with oral dosing compared to intravenous dosing . This is thought to be due to differences in sunlight exposure between patients receiving oral versus intravenous doses . Additionally, this compound’s effect on blood glucose levels is thought to involve stimulation of the pancreatic beta cells, which produce insulin . Therefore, factors that affect pancreatic function or insulin production could potentially influence the drug’s action .
Biochemical Analysis
Biochemical Properties
Clinafloxacin hydrochloride displays broad-spectrum antibacterial activity against Gram-positive, Gram-negative, and anaerobic pathogens . It inhibits the bacterial regulatory enzyme DNA gyrase and topoisomerase IV . The nature of these interactions involves the binding of this compound to these enzymes, disrupting their function and thus inhibiting bacterial growth .
Cellular Effects
In the presence of ultraviolet light, the chemical structure of this compound is degraded, resulting in the formation of toxic, reactive oxygen species that can damage cellular structures—including DNA . This can lead to cell death, particularly in bacterial cells .
Molecular Mechanism
The mechanism of action of this compound, like other fluoroquinolones, is derived from its activity against type II topoisomerases DNA gyrase and topoisomerase IV . It binds to these enzymes and inhibits their function, preventing the bacteria from replicating their DNA and thus inhibiting bacterial growth .
Subcellular Localization
As a fluoroquinolone antibiotic, it’s likely that it primarily acts in the cytoplasm where the bacterial DNA replication machinery is located .
Preparation Methods
The synthesis of clinafloxacin hydrochloride involves multiple steps, starting from the basic fluoroquinolone structure. The preparation method typically includes the following steps:
Formation of the quinolone core: This involves the cyclization of appropriate precursors to form the quinolone ring.
Introduction of functional groups: Chlorine, fluorine, and other functional groups are introduced at specific positions on the quinolone ring.
Formation of the hydrochloride salt: The final step involves converting clinafloxacin to its hydrochloride salt form to enhance its solubility and stability.
Chemical Reactions Analysis
Clinafloxacin hydrochloride undergoes various chemical reactions, including:
Oxidation: Clinafloxacin can be oxidized to form reactive oxygen species, which can damage cellular structures.
Reduction: The compound can undergo reduction reactions under specific conditions.
Substitution: Halogen atoms in clinafloxacin can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a model compound for studying the reactivity and stability of fluoroquinolones.
Biology: Clinafloxacin is used in research to understand bacterial resistance mechanisms and to develop new antibiotics.
Medicine: Although not approved for clinical use, clinafloxacin has been investigated for treating infections caused by multi-drug resistant bacteria.
Comparison with Similar Compounds
Clinafloxacin hydrochloride is structurally related to other fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. Compared to these compounds, clinafloxacin has shown higher potency against certain bacterial strains but also a higher risk of side effects, such as phototoxicity and hypoglycemia .
Similar Compounds
These compounds share a similar mechanism of action but differ in their spectrum of activity, pharmacokinetics, and side effect profiles.
Properties
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O3.ClH/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9;/h5,7-9H,1-4,6,20H2,(H,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMACYHMTJHBPOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70909839 | |
| Record name | 7-(3-Aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70909839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105956-99-8 | |
| Record name | 3-Quinolinecarboxylic acid, 7-(3-amino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105956-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clinafloxacin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105956998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clinafloxacin hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759859 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-(3-Aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70909839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLINAFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G17M59V0FY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the pharmacokinetic profile of clinafloxacin hydrochloride in rats?
A1: Studies have shown that this compound exhibits favorable pharmacokinetic properties in rats. Following oral administration, the drug is absorbed rapidly, reaching peak plasma concentrations (Cmax) within approximately 1 hour []. The time taken for the plasma concentration to reduce by half (t1/2) ranges from 2.03 to 2.17 hours, suggesting a relatively short elimination half-life []. this compound displays a linear pharmacokinetic profile, meaning the drug's exposure (AUC and Cmax) increases proportionally with increasing doses within the tested range []. Distribution studies indicate that the drug is widely distributed in various organs, except for the brain and fat, following a single oral dose []. The primary route of elimination appears to be renal excretion, with approximately 20.6% of the administered dose recovered in urine within 72 hours [].
Q2: What analytical methods are commonly employed to quantify this compound in biological samples?
A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is a widely used technique for the quantification of this compound in biological matrices like rat plasma []. This method offers high sensitivity and selectivity, allowing for accurate determination of drug concentrations. Researchers have successfully developed and validated RP-HPLC methods utilizing different column chemistries and mobile phase compositions to achieve optimal separation and detection of this compound [, ].
Q3: How extensively is this compound bound to plasma proteins?
A3: this compound exhibits a high degree of binding to plasma proteins. Research indicates that approximately 90.2% to 97.0% of the drug in plasma is bound to proteins []. This high plasma protein binding characteristic is an important consideration when interpreting pharmacokinetic data and predicting drug interactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


